Glu-glu
Overview
Description
“Glu-glu” refers to a dipeptide composed of two glutamic acid (Glu) residues . Glutamic acid is an amino acid that plays several roles in biological systems, including serving as a building block for proteins and acting as a neurotransmitter .
Synthesis Analysis
The synthesis of “Glu-glu” involves various biological processes. For instance, the GluA and GluB1 genes play crucial roles in the synthesis of glutelin, a significant seed storage protein in rice . In another study, “fragment-shifted delicious peptides” were synthesized, where the fragments of the original “delicious peptide” and its analogs (Lys-Gly-Asp-Glu-Glu and Glu-Glu Asp-Gly-Lys) were shifted .
Chemical Reactions Analysis
“Glu-glu” participates in various chemical reactions. For example, polyglutamylation is a posttranslational modification that adds several glutamates on glutamate residues in the form of conjugated peptide chains .
Scientific Research Applications
Glucagon-like Peptides in Scientific Research
Glucagon-Like Peptide-1 (GLP-1) and Metabolic Regulation
GLP-1 is a hormone involved in glucose regulation and insulin secretion. The discovery, characterization, and clinical development of GLP-1 have shown its potential as a glucoregulatory hormone, highlighting its importance in insulin stimulation and metabolic regulation. Research has demonstrated GLP-1's roles in promoting mucosal growth in the intestine and its implications for treating conditions such as short bowel syndrome (SBS) (Drucker, Habener, & Holst, 2017).
GLP-1 in Obesity and Metabolism
GLP-1 has been studied for its effects on appetite, gastric emptying, energy, and substrate metabolism in obesity. Investigations into physiological doses of GLP-1 infusions in obese men have shown it to suppress hunger ratings and potentially affect food intake, metabolic rates, and gastric emptying, suggesting its utility in weight management strategies (Flint et al., 2001).
Glutamate Signaling in Plants and Animals
Glutamate as a Signaling Molecule
Glutamate (Glu) plays a critical role in plant growth, development, and stress response. It serves as a signaling molecule in various physiological processes including seed germination, root architecture, and response to environmental stresses. This highlights the importance of Glu in both normal and stress conditions, offering insights into its role in plant biology and stress biology (Qiu et al., 2020).
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O7/c11-5(1-3-7(13)14)9(17)12-6(10(18)19)2-4-8(15)16/h5-6H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSRFJWDECSPRO-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)NC(CCC(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glutamylglutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028818 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Glu-glu | |
CAS RN |
3929-61-1 | |
Record name | L-Glutamyl-L-glutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3929-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glutamylglutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028818 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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